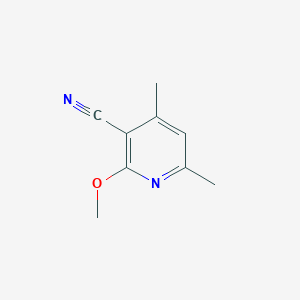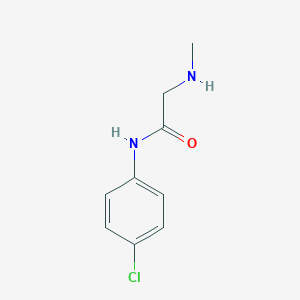![molecular formula C18H15N2O+ B348499 9-(Dimethylamino)benzo[a]phenoxazin-7-ium CAS No. 48188-39-2](/img/structure/B348499.png)
9-(Dimethylamino)benzo[a]phenoxazin-7-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Dimethylamino)benzo[a]phenoxazin-7-ium is a heterocyclic aromatic compound known for its vibrant color and significant biological activities It belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium typically involves the condensation of appropriate aromatic amines with ortho-quinone derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core. Subsequent methylation of the nitrogen atom yields the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction of this compound typically leads to the formation of hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-(Dimethylamino)benzo[a]phenoxazin-7-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. These mechanisms contribute to its antifungal, antibacterial, and anticancer activities .
Comparaison Avec Des Composés Similaires
Phenoxazine: Shares the same core structure but lacks the dimethylazanium group.
Phenothiazine: Similar tricyclic structure but contains sulfur instead of oxygen.
Nile Blue: A derivative of phenoxazine with additional functional groups that enhance its fluorescence properties.
Uniqueness: 9-(Dimethylamino)benzo[a]phenoxazin-7-ium stands out due to its unique combination of structural features and biological activities. Its ability to intercalate into DNA and generate ROS makes it a potent compound for various applications, particularly in medicine and biology .
Propriétés
Numéro CAS |
48188-39-2 |
|---|---|
Formule moléculaire |
C18H15N2O+ |
Poids moléculaire |
275.3g/mol |
Nom IUPAC |
benzo[a]phenoxazin-9-ylidene(dimethyl)azanium |
InChI |
InChI=1S/C18H15N2O/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15/h3-11H,1-2H3/q+1 |
Clé InChI |
BZAQMGZYZWMMRU-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C |
SMILES canonique |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C |
| 7057-57-0 | |
Synonymes |
9-(dimethylamino)-benzophenoxazinium chloride cpd with zinc chloride 9-methylaminobenzo alpha-phenoxazonium chloride Meldola blue |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B348466.png)


![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)





![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)

![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)

